molecular formula C9H8N4OS B2840200 1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone CAS No. 872473-32-0

1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone

Cat. No.: B2840200
CAS No.: 872473-32-0
M. Wt: 220.25
InChI Key: VAGPZPLLQLBYGH-UHFFFAOYSA-N
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Description

1-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone is an organic compound with the molecular formula C9H8N4OS. This compound features a phenyl ring substituted with a 5-mercapto-1H-tetrazol-1-yl group and an ethanone group. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone typically involves the reaction of 3-(5-mercapto-1H-tetrazol-1-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone is used in various scientific research applications:

Biological Activity

1-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]ethanone, also known by its CAS number 872473-32-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄OS, with a molecular weight of 220.25 g/mol. The compound features a phenyl ring substituted with a mercapto-tetrazole moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₉H₈N₄OS
Molecular Weight220.25 g/mol
CAS Number872473-32-0
Physical StateSolid
Purity>98% (HPLC)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the mercapto group can facilitate interactions with metal ions and proteins, potentially influencing enzymatic activities and cellular signaling pathways.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that compounds containing tetrazole rings exhibit significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Table: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
U251 (glioblastoma)<10
A431 (epidermoid carcinoma)<15
Jurkat (T-cell leukemia)<20

Antimicrobial Activity

Additionally, the compound has shown promising antimicrobial properties. The presence of the tetrazole moiety is believed to enhance its ability to disrupt microbial cell membranes, leading to increased efficacy against various bacterial strains. The mechanism may involve interference with bacterial enzyme systems or structural components.

Case Studies

  • Study on Antitumor Activity : A comprehensive study evaluated a series of tetrazole derivatives, including this compound, revealing that these compounds exhibited potent antiproliferative effects against human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Evaluation : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name

1-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4OS/c1-6(14)7-3-2-4-8(5-7)13-9(15)10-11-12-13/h2-5H,1H3,(H,10,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGPZPLLQLBYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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